molecular formula C9H11NO5 B13163967 2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol

2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol

Cat. No.: B13163967
M. Wt: 213.19 g/mol
InChI Key: PJZAYYDCQJVOTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol typically involves the reaction of hydroquinone with 2-hydroxyethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification, and characterization of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the hydroxyethylaminooxycarbonyl group can modulate the compound’s reactivity and binding affinity, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol is unique due to the presence of the hydroxyethylaminooxycarbonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

(2-hydroxyethylamino) 2,5-dihydroxybenzoate

InChI

InChI=1S/C9H11NO5/c11-4-3-10-15-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,10-13H,3-4H2

InChI Key

PJZAYYDCQJVOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)ONCCO)O

Origin of Product

United States

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